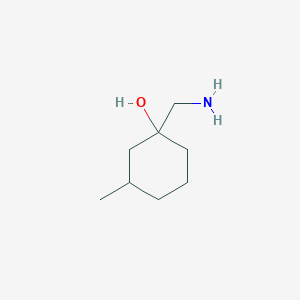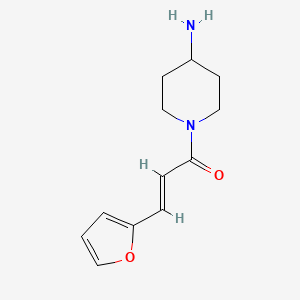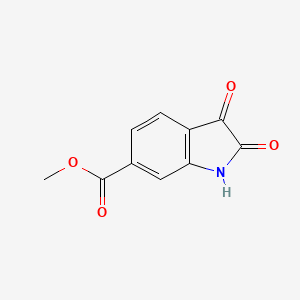
6-Carboxiisatin metil éster
Descripción general
Descripción
Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate (MDIC) is a chemical compound belonging to the class of dioxoindolines. It is a white crystalline solid with a molecular weight of 191.18 g/mol. MDIC has been studied extensively in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. The compound has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Síntesis de ésteres de ácido carboxílico
6-Carboxiisatin metil éster: se utiliza en la síntesis de ésteres de ácido carboxílico, los cuales son esenciales en el desarrollo de compuestos de material orgánico, moléculas de fármacos y productos naturales. El proceso de esterificación a menudo implica la reacción de ácidos carboxílicos con alcoholes, donde los ácidos carboxílicos actúan como electrófilos .
Catálisis en la deshidratación de metanol
Este compuesto sirve como promotor en la deshidratación de metanol a éter dimetílico (DME), un proceso catalizado por catalizadores de zeolita. La presencia de ésteres de carboxilato de metilo mejora la reacción a temperaturas más bajas, lo que indica su papel como promotores potentes .
Caracterización estructural de los ácidos grasos
En el campo de la espectrometría de masas, metil 2,3-dioxoindolina-6-carboxilato se utiliza para la caracterización estructural de los ácidos grasos. Ayuda a identificar la ubicación de los enlaces dobles y triples dentro de las moléculas de ácidos grasos, lo cual es crucial para comprender sus propiedades químicas .
Investigación farmacéutica
Los derivados del indol, incluyendo This compound, son importantes en la investigación farmacéutica. Se exploran por su potencial terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer, las infecciones microbianas y otros trastornos. Su actividad biológica es objeto de un creciente interés en la química medicinal .
Química heterocíclica
El compuesto es un actor clave en la química heterocíclica, donde se utiliza para sintetizar compuestos que contienen imidazol. Estos compuestos exhiben una amplia gama de actividades biológicas y son esenciales en el desarrollo de nuevos fármacos con diversos efectos terapéuticos .
Desarrollo de PROTAC
Metil 2,3-dioxo-2,3-dihidro-1H-indol-6-carboxilato: es un ligando funcionalizado utilizado en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC). Estas son moléculas diseñadas para inducir la degradación de proteínas específicas, un enfoque prometedor en la terapia contra el cáncer dirigida .
Mecanismo De Acción
Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate has been found to interact with several cellular targets such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB). The compound has been shown to inhibit the activity of COX-2 and LOX, which are involved in the synthesis of inflammatory mediators. Furthermore, methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate has been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, the compound has been shown to possess immunomodulatory activity and can be used as a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis, psoriasis, and asthma. Furthermore, methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate has been found to possess antifungal activity and can be used as a potential therapeutic agent for the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate in laboratory experiments include its high solubility in water, its low toxicity, and its ability to interact with several cellular targets. Furthermore, the compound is relatively inexpensive and readily available. The main limitation of using methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate in laboratory experiments is its low bioavailability, which can limit its efficacy in vivo.
Direcciones Futuras
For research on methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate include further investigations into its mechanism of action, its potential applications in the treatment of various diseases, and its potential as a therapeutic agent for the treatment of fungal infections. Additionally, further studies should be conducted to assess the safety and efficacy of methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate in vivo. Furthermore, further research should be conducted to identify new cellular targets for methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate and to develop new methods for its synthesis. Finally, further studies should be conducted to assess the pharmacokinetics and pharmacodynamics of methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate in order to optimize its therapeutic potential.
Propiedades
IUPAC Name |
methyl 2,3-dioxo-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-6-7(4-5)11-9(13)8(6)12/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSOZUAKIZDOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677448 | |
| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213670-35-0 | |
| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486533.png)


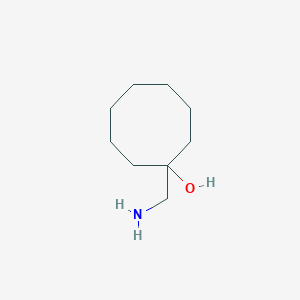


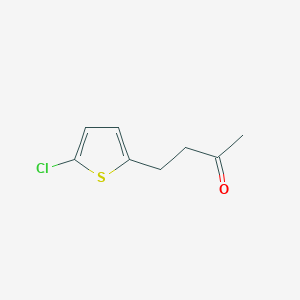
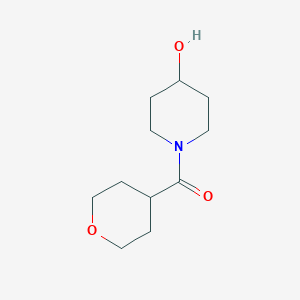
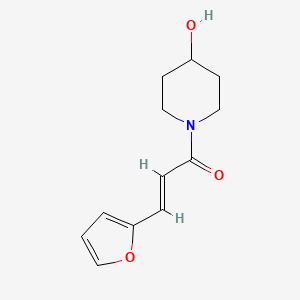
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)
